(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid
CAS No.:
Cat. No.: VC13820520
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO5 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 4-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-2-yl]benzoic acid |
| Standard InChI | InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-4-10-22-14(11-18)12-5-7-13(8-6-12)15(19)20/h5-8,14H,4,9-11H2,1-3H3,(H,19,20)/t14-/m1/s1 |
| Standard InChI Key | IHTQSVKTSPIRNQ-CQSZACIVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=C(C=C2)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C(=O)O |
Introduction
Structural and Chemical Characterization
The compound’s IUPAC name, (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid, reflects its three core components:
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Benzoic acid group: Provides carboxylic acid functionality, enabling participation in condensation and salt-forming reactions .
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1,4-Oxazepane ring: A seven-membered heterocycle containing one oxygen and one nitrogen atom, conferring conformational flexibility and hydrogen-bonding capabilities .
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Boc protecting group: A tert-butoxycarbonyl moiety that shields the amine group during synthetic sequences, ensuring regioselective reactivity.
Stereochemical Configuration
The (S)-configuration at the chiral center (C2 of the oxazepane ring) dictates the molecule’s three-dimensional arrangement, influencing its interactions with biological targets and chiral catalysts . Computational models derived from PubChem data confirm the axial chirality, with the Boc group and benzoic acid occupying distinct spatial orientations .
Spectroscopic Properties
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NMR: The NMR spectrum exhibits distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm), oxazepane ring protons (δ 3.2–4.1 ppm), and aromatic protons from the benzoic acid (δ 7.8–8.2 ppm) .
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IR: Strong absorption bands at 1700–1750 cm correspond to the carbonyl groups (C=O) of the Boc and carboxylic acid functionalities .
Synthetic Pathways
Boc Protection of 1,4-Oxazepane
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | CHNO | |
| Molecular weight | 345.37 g/mol | |
| Melting point | 152–154°C | |
| Solubility (water) | 0.2 mg/mL | |
| LogP (octanol/water) | 2.1 |
The moderate lipophilicity (LogP = 2.1) suggests balanced membrane permeability, making it suitable for drug delivery systems .
Applications in Pharmaceutical Chemistry
Intermediate for Kinase Inhibitors
The compound serves as a building block for tyrosine kinase inhibitors (TKIs). Its benzoic acid group enables conjugation to heterocyclic scaffolds, while the Boc group allows sequential deprotection for further functionalization .
Prodrug Design
The Boc-protected amine can be hydrolyzed in vivo to generate a primary amine, facilitating pH-dependent drug release in tumor microenvironments .
Comparative Analysis with Structural Analogs
The benzoic acid moiety in the target compound improves binding affinity to albumin, extending plasma half-life compared to analogs .
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